molecular formula C20H21BrN2O4S B2595267 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzenesulfonamide CAS No. 922077-89-2

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzenesulfonamide

Cat. No. B2595267
CAS RN: 922077-89-2
M. Wt: 465.36
InChI Key: DCPNGJFYJMSUQT-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzenesulfonamide is a useful research compound. Its molecular formula is C20H21BrN2O4S and its molecular weight is 465.36. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties

The compound and its analogs have been studied for their unique photophysical properties. For instance, Petrovskii et al. (2017) reported on a related compound, dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, noting its strong blue emission in dichloromethane, which is a significant characteristic for photophysical applications (Petrovskii et al., 2017).

Potential in Photodynamic Therapy

A study by Pişkin et al. (2020) discusses a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, highlighting its high singlet oxygen quantum yield. This property makes it a potent candidate for Type II photosensitizers in photodynamic therapy, especially for cancer treatment (Pişkin et al., 2020).

Nonlinear Optical Properties

Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids, which showed potential for nonlinear optical (NLO) applications. This finding suggests that derivatives of the compound could be useful in the field of optoelectronics (Almansour et al., 2016).

Synthesis Techniques

Shaabani et al. (2010) explored novel synthetic techniques for tetrahydrobenzo[b][1,4]oxazepine, demonstrating efficient and scalable methods. This research provides valuable insights into the production and potential applications of such compounds (Shaabani et al., 2010).

Carbonic Anhydrase Inhibition

Sapegin et al. (2018) reported on primary sulfonamide-functionalized [1,4]oxazepine derivatives, showing strong inhibition of human carbonic anhydrases. This discovery has implications for therapeutic applications, particularly in enzyme inhibition (Sapegin et al., 2018).

Cytotoxic Activity

Zhang et al. (2017) synthesized novel tetrahydrobenzodifuran-imidazolium salt derivatives, displaying cytotoxic activity against human tumor cell lines. This research indicates the potential of such compounds in developing new anticancer drugs (Zhang et al., 2017).

properties

IUPAC Name

4-bromo-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O4S/c1-4-11-23-17-12-15(7-10-18(17)27-13-20(2,3)19(23)24)22-28(25,26)16-8-5-14(21)6-9-16/h4-10,12,22H,1,11,13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPNGJFYJMSUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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